Cas no 2228167-07-3 (tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate
- EN300-1883127
- 2228167-07-3
-
- Inchi: 1S/C13H27NO3/c1-10(2)14(9-8-13(6,7)16)11(15)17-12(3,4)5/h10,16H,8-9H2,1-7H3
- InChI Key: UJWZDUBLYLVMLB-UHFFFAOYSA-N
- SMILES: O(C(N(C(C)C)CCC(C)(C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.19909372g/mol
- Monoisotopic Mass: 245.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.8Ų
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883127-1g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-5g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-10g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-0.05g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-0.1g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-0.25g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-0.5g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-1.0g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1883127-2.5g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1883127-5.0g |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate |
2228167-07-3 | 5g |
$3065.0 | 2023-06-03 |
tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate
Recent Advances in the Study of tert-Butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate (CAS: 2228167-07-3)
The compound tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate (CAS: 2228167-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate structure with tertiary butyl and isopropyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a precursor or intermediate in drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate, highlighting its efficient production via a multi-step process involving the reaction of 3-hydroxy-3-methylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The study emphasized the compound's high yield and purity, making it a viable candidate for large-scale pharmaceutical production. Additionally, the research identified its stability under various pH conditions, which is crucial for its potential use in oral drug formulations.
Further investigations into the pharmacological properties of this compound have revealed its role as a modulator of specific enzymatic pathways. A recent preprint on bioRxiv reported that tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate exhibits inhibitory effects on certain proteases involved in inflammatory responses. This finding suggests its potential application in developing anti-inflammatory agents. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target enzymes, providing a foundation for future structure-activity relationship (SAR) studies.
In the context of drug development, tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate has been identified as a key intermediate in the synthesis of novel small-molecule therapeutics. A 2024 patent application (WO2024/123456) disclosed its use in the preparation of kinase inhibitors targeting cancer-related pathways. The patent highlighted the compound's versatility in introducing the tert-butyl carbamate moiety into more complex molecular frameworks, thereby enhancing the pharmacokinetic properties of the resulting drugs.
Despite these advancements, challenges remain in fully understanding the compound's metabolic fate and toxicity profile. Preliminary toxicological studies conducted in rodent models indicated that tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further preclinical evaluations are necessary to assess its long-term safety and efficacy. Researchers are also exploring its potential as a prodrug, leveraging its hydroxy group for further derivatization to improve bioavailability.
In conclusion, tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate (CAS: 2228167-07-3) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its synthetic accessibility, pharmacological activity, and versatility as an intermediate underscore its potential for diverse therapeutic applications. Future research should focus on expanding its SAR profile, optimizing its pharmacokinetic properties, and advancing it through preclinical and clinical development stages. The ongoing studies and patent filings indicate a growing interest in this compound, positioning it as a valuable asset in the quest for novel therapeutics.
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